Pent-4-ene-2,3-diol
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Overview
Description
Pent-4-ene-2,3-diol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is characterized by the presence of a double bond between the fourth and fifth carbon atoms, making it an unsaturated diol. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-4-ene-2,3-diol can be synthesized through the dihydroxylation of pent-4-ene. This reaction involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents used for this purpose include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction with osmium tetroxide is typically carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) in an organic solvent like pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar dihydroxylation processes, but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, the use of potassium permanganate in an alkaline medium can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Pent-4-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or osmium tetroxide (OsO4) in pyridine
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated diols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Pent-4-ene-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and stereochemistry.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of pent-4-ene-2,3-diol in chemical reactions involves the interaction of its hydroxyl groups and double bond with various reagents. For example, in dihydroxylation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxidizing agents like osmium tetroxide. This leads to the formation of a cyclic intermediate, which is then hydrolyzed to yield the diol .
Comparison with Similar Compounds
Pent-4-ene-2,3-diol can be compared with other similar compounds such as:
Pent-3-ene-2,3-diol: Similar structure but with the double bond between the third and fourth carbon atoms.
Pent-4-ene-1,2-diol: Similar structure but with hydroxyl groups on the first and second carbon atoms.
Ethylene glycol: A simpler diol with two hydroxyl groups on adjacent carbon atoms but no double bond
Uniqueness: this compound is unique due to the presence of both a double bond and two hydroxyl groups on adjacent carbon atoms. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
pent-4-ene-2,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h3-7H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEPXBVOEVVLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562693 |
Source
|
Record name | Pent-4-ene-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62084-18-8 |
Source
|
Record name | Pent-4-ene-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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